molecular formula C26H22FN3O4S B2863639 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 899962-77-7

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2863639
CAS No.: 899962-77-7
M. Wt: 491.54
InChI Key: VTPKXGHCGPQUBP-UHFFFAOYSA-N
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Description

2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of indoline-2,3-dione with 3-fluorophenylamine to form an intermediate, which is then subjected to cyclization with thiazolidine-2,4-dione under acidic conditions to yield the spirocyclic core. Subsequent acylation with 2-methoxyphenylacetyl chloride completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as flow chemistry and microreactor technology can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high affinity, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups and spirocyclic architecture, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4S/c1-16-10-11-21-19(12-16)26(30(24(32)15-35-26)18-7-5-6-17(27)13-18)25(33)29(21)14-23(31)28-20-8-3-4-9-22(20)34-2/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPKXGHCGPQUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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